

Anizatrektinib: A Technical Guide to Cellular Uptake and Distribution

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Compound of Interest

Compound Name: Anizatrektinib

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Introduction

Anizatrektinib, also known as entrectinib, is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).^{[1][2]} Its clinical efficacy, particularly in tumors harboring NTRK, ROS1, or ALK gene fusions, is well-documented.^[3] A critical aspect of **anizatrektinib**'s therapeutic profile is its ability to penetrate the central nervous system (CNS), making it an effective treatment for primary and metastatic brain tumors.^{[4][5]} This guide provides an in-depth technical overview of the cellular uptake and distribution of **anizatrektinib**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Cellular Uptake and Efflux

The precise mechanisms governing the entry of **anizatrektinib** into cells have not been fully elucidated; however, its intestinal absorption is believed to be driven by passive permeation.^[6] A significant factor influencing its intracellular concentration and tissue distribution, particularly in the brain, is its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), an efflux pump that actively transports a wide range of substrates out of cells.^{[4][7]}

Initial studies using classical bidirectional efflux ratio assays suggested that **anizatrektinib** was a strong P-gp substrate, which would predict poor brain penetration.^[4] However, these early

findings were inconsistent with in vivo observations of good brain distribution.[4] This discrepancy led to the development of a novel "apical efflux ratio" (AP-ER) model, which more closely mimics the in vivo conditions where P-gp is located on the apical side of cells.[4] Using this model, **anizatrectinib** was demonstrated to be a weak P-gp substrate, in contrast to other tyrosine kinase inhibitors like crizotinib and larotrectinib.[4][8]

Tissue Distribution and CNS Penetration

Anizatrectinib exhibits a large volume of distribution and is highly bound to plasma proteins (over 99%).[2] Despite this high protein binding, it effectively penetrates the blood-brain barrier.[2][4] Preclinical studies in various animal models have demonstrated favorable brain-to-plasma concentration ratios.[4] In humans, after a single radio-labeled dose, the majority of radioactivity was recovered in the feces (83%), with minimal renal excretion (3%).[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics, tissue distribution, and P-gp interaction of **anizatrectinib**.

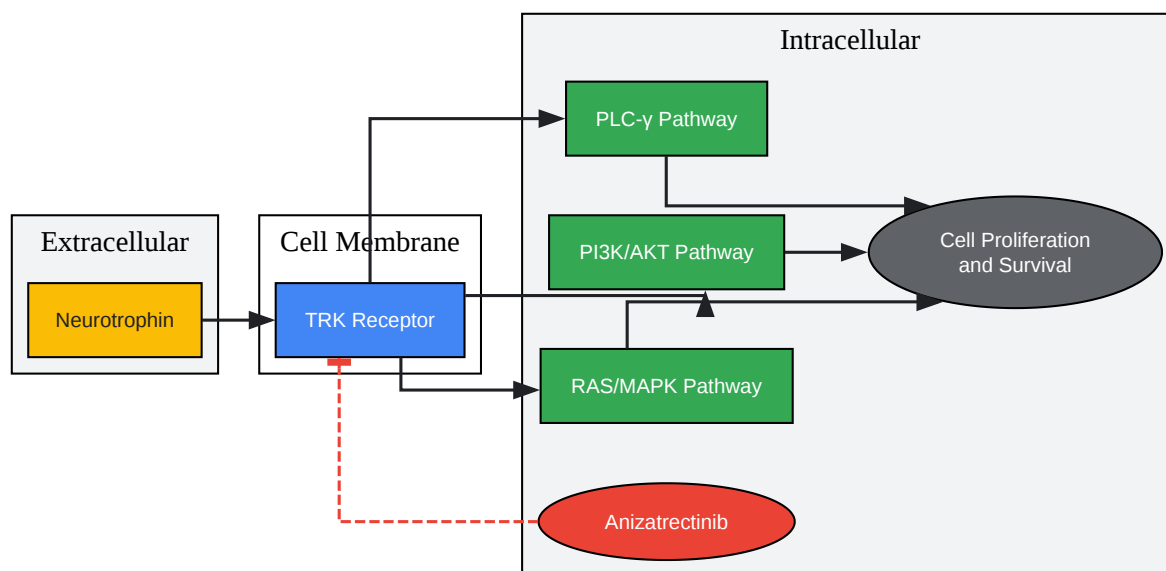
Parameter	Value	Species	Reference
Pharmacokinetics			
Time to maximum plasma concentration (Tmax)	4-5 hours	Human	[2]
Elimination half-life	~20 hours	Human	[1]
Apparent volume of distribution	551 L	Human	[2]
Plasma protein binding	>99%	Human	[2]
Tissue Distribution			
Brain-to-plasma concentration ratio	0.4	Mouse	[4]
0.6 - 1.0	Rat	[4]	
1.4 - 2.2	Dog	[4]	
CSF-to-unbound plasma concentration ratio (CSF/Cu,p)	>0.2	Rat	[4]
P-glycoprotein Interaction			
Apical Efflux Ratio (AP-ER)	1.1 - 1.15	In vitro (P-gp overexpressing cells)	[4]
IC50 for P-gp inhibition	1.33 μ M	In vitro	[9]

Signaling Pathways Targeted by Anizatrectinib

Anizatrectinib exerts its therapeutic effect by inhibiting the kinase activity of TRK, ROS1, and ALK fusion proteins. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.[10]

TRK Signaling Pathway

Neurotrophins bind to TRK receptors, leading to their dimerization and autophosphorylation. This activates several downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, which promote cell survival and proliferation. **Anizatrectinib** competitively inhibits the ATP-binding site of TRK fusion proteins, blocking these downstream signals.^[10]

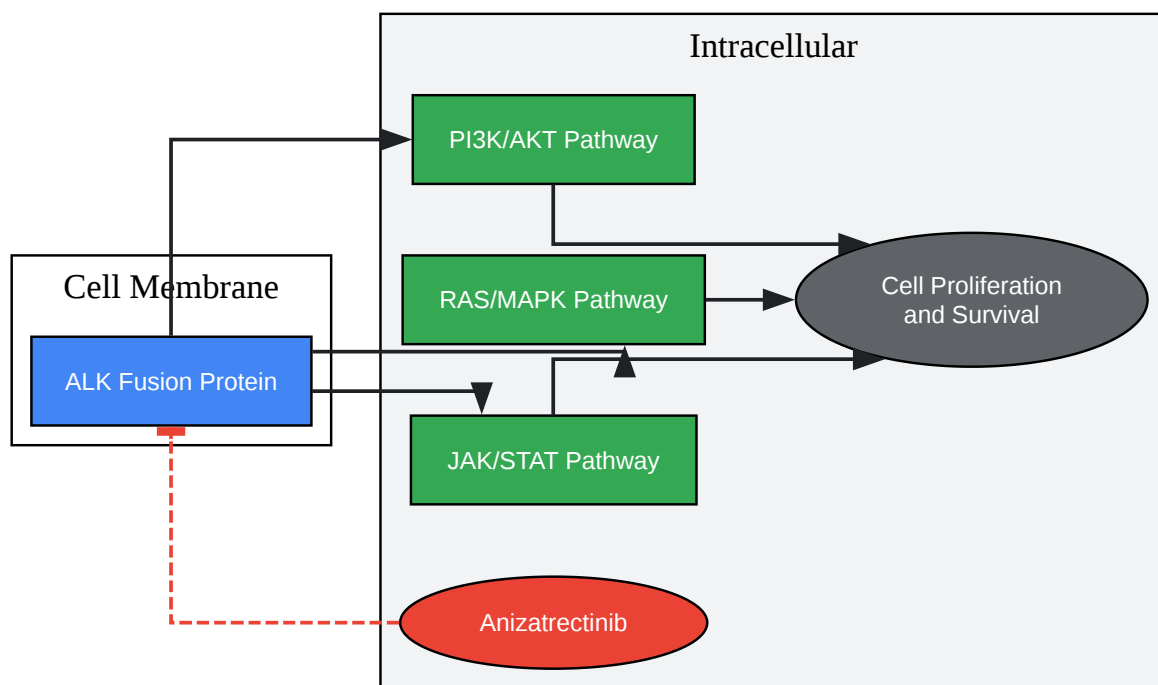
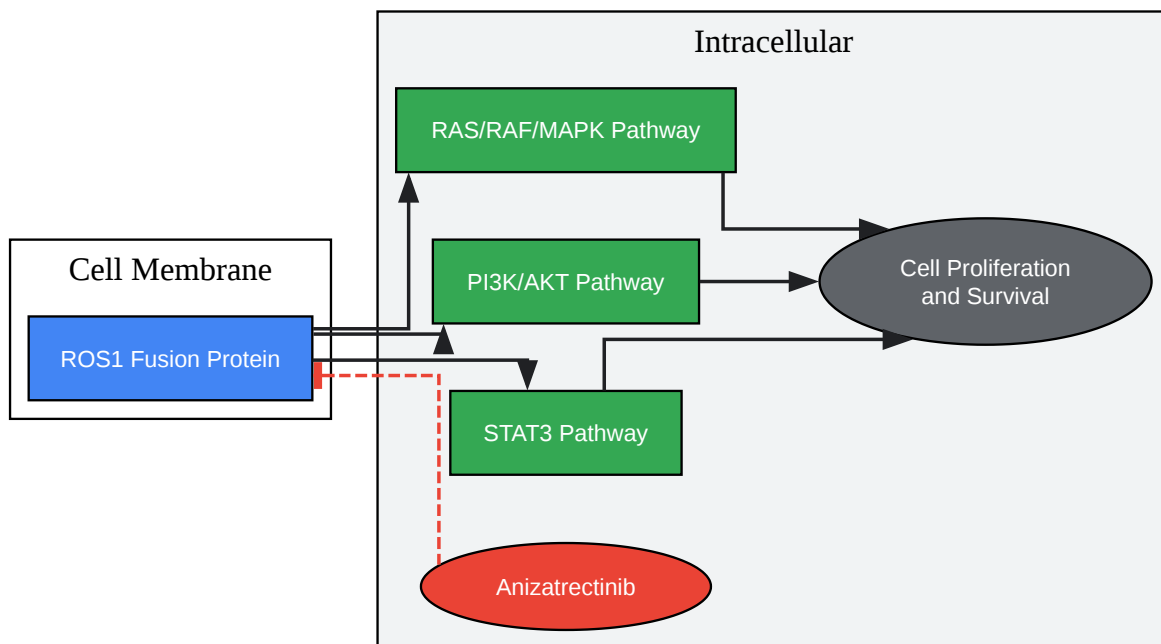


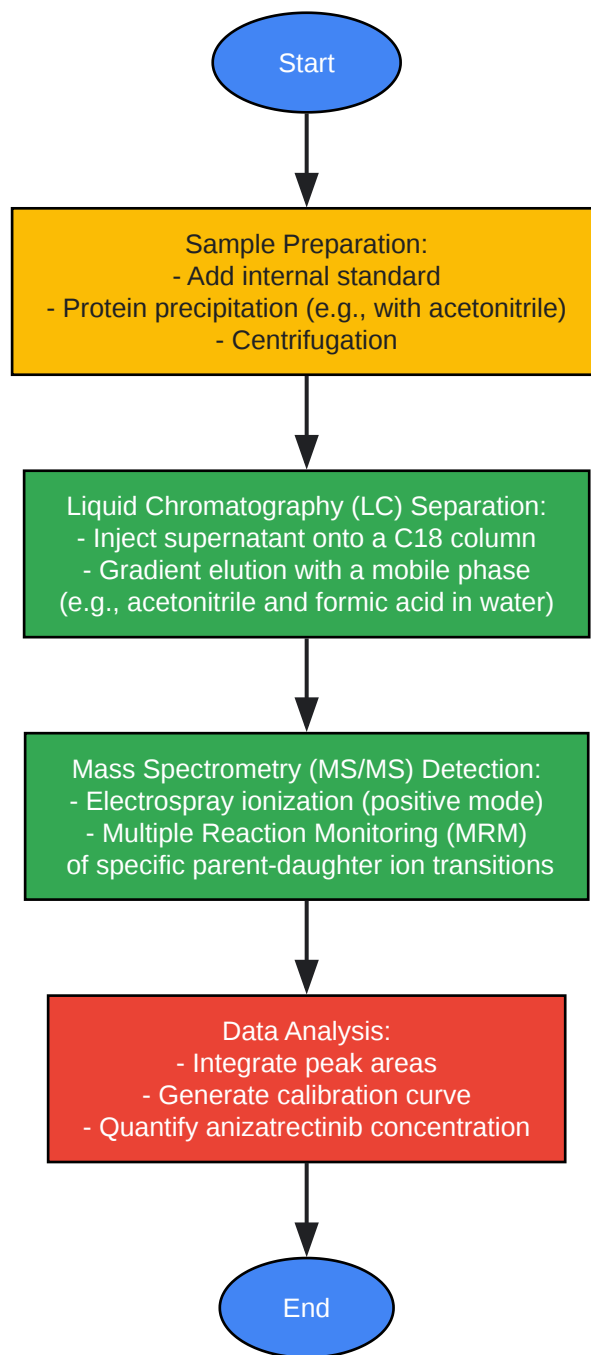
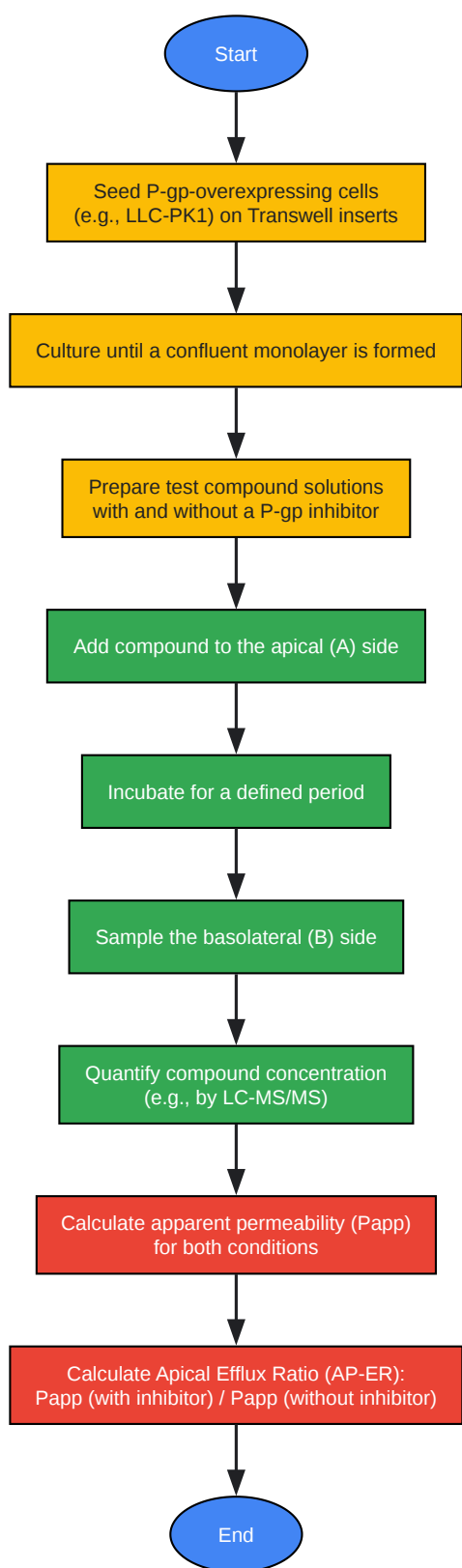
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Anizatrectinib inhibits the TRK signaling pathway.

ROS1 Signaling Pathway

ROS1 fusion proteins are constitutively active, leading to the activation of downstream signaling pathways such as STAT3, PI3K, and RAS/RAF/MAPK.^[11] **Anizatrectinib** inhibits the kinase activity of ROS1 fusion proteins, thereby suppressing these oncogenic signals.^[10]





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